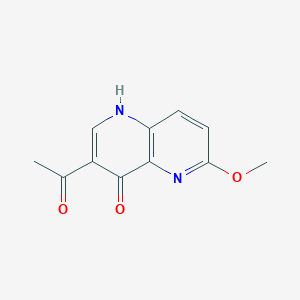

1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

CAS No.: 1431697-92-5

Cat. No.: VC6662227

Molecular Formula: C11H10N2O3

Molecular Weight: 218.212

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1431697-92-5 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.212 |

| IUPAC Name | 3-acetyl-6-methoxy-1H-1,5-naphthyridin-4-one |

| Standard InChI | InChI=1S/C11H10N2O3/c1-6(14)7-5-12-8-3-4-9(16-2)13-10(8)11(7)15/h3-5H,1-2H3,(H,12,15) |

| Standard InChI Key | ULQMVKUZXDADKZ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC |

Introduction

Structural Characteristics and Nomenclature

1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone belongs to the 1,5-naphthyridine family, a bicyclic heteroaromatic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 5 . The compound’s structure features:

-

A hydroxyl group (-OH) at position 4

-

A methoxy group (-OCH₃) at position 6

-

An acetyl group (-COCH₃) at position 3

The molecular formula is C₁₁H₁₀N₂O₃, yielding a molecular weight of 226.21 g/mol. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 226.21 g/mol |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 4 (N, O, carbonyl) |

| Rotatable Bonds | 2 (methoxy, acetyl) |

The acetyl group at position 3 introduces electron-withdrawing effects, potentially modulating the ring’s aromaticity and reactivity .

Synthetic Strategies

Cyclization Reactions

The 1,5-naphthyridine core is typically synthesized via cyclization reactions. A modified Skraup reaction using iodine or m-NO₂PhSO₃Na as oxidants has been employed for analogous 1,5-naphthyridines . For example, 3-bromo-1,5-naphthyridine derivatives are accessible via Skraup conditions starting from aminopyridines and glycerol . Adapting this method, the target compound could be synthesized from a suitably substituted 3-aminopyridine precursor bearing methoxy and hydroxyl groups.

The Conrad-Limpach reaction, involving condensation of β-ketoesters with aromatic amines, offers another route . For instance, β-ketoesters like ethyl acetoacetate could react with 4-amino-6-methoxypyridin-3-ol to form the naphthyridine skeleton, followed by decarboxylation to introduce the acetyl group .

Cycloaddition Approaches

[4+2] Cycloaddition reactions between aldimines and dienophiles have been used to construct 1,5-naphthyridines with stereochemical control . For example, aldimines derived from 3-aminopyridines react with styrenes to yield tetrahydro-1,5-naphthyridines, which aromatize under oxidative conditions . This method could be adapted to introduce the acetyl group via post-cyclization acetylation.

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich C-2 and C-8 positions of 1,5-naphthyridines are susceptible to electrophilic attack . For the target compound, the acetyl group at C-3 may direct electrophiles to adjacent positions, enabling regioselective functionalization.

Nucleophilic Addition

Chiral Lewis acid-catalyzed additions to 1,5-naphthyridines have been reported. For example, asymmetric hydrogenation of 2a (a related naphthyridine) using ruthenium complexes achieves enantioselectivities up to 83:17 . Similar strategies could resolve racemic mixtures of the target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume